2,5-Dibenzylidenecyclopentanone

Description

The exact mass of the compound 2,5-Dibenzylidenecyclopentanone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 629646. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,5-Dibenzylidenecyclopentanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Dibenzylidenecyclopentanone including the price, delivery time, and more detailed information at info@benchchem.com.

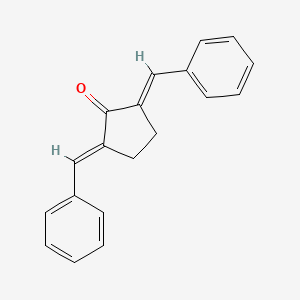

Structure

3D Structure

Properties

CAS No. |

895-80-7 |

|---|---|

Molecular Formula |

C19H16O |

Molecular Weight |

260.3 g/mol |

IUPAC Name |

(2Z,5E)-2,5-dibenzylidenecyclopentan-1-one |

InChI |

InChI=1S/C19H16O/c20-19-17(13-15-7-3-1-4-8-15)11-12-18(19)14-16-9-5-2-6-10-16/h1-10,13-14H,11-12H2/b17-13-,18-14+ |

InChI Key |

CVTOCKKPVXJIJK-SIJTWYJSSA-N |

SMILES |

C1CC(=CC2=CC=CC=C2)C(=O)C1=CC3=CC=CC=C3 |

Isomeric SMILES |

C\1C/C(=C/C2=CC=CC=C2)/C(=O)/C1=C/C3=CC=CC=C3 |

Canonical SMILES |

C1CC(=CC2=CC=CC=C2)C(=O)C1=CC3=CC=CC=C3 |

Origin of Product |

United States |

An In-depth Technical Guide to the Synthesis of 2,5-Dibenzylidenecyclopentanone

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis of 2,5-dibenzylidenecyclopentanone, a molecule of interest in medicinal chemistry and materials science. The document details the core reaction mechanism, presents quantitative data on synthetic yields, outlines detailed experimental protocols, and provides visualizations of the reaction pathway.

Core Mechanism: The Claisen-Schmidt Condensation

The synthesis of 2,5-dibenzylidenecyclopentanone is primarily achieved through a base-catalyzed crossed aldol (B89426) condensation, specifically known as the Claisen-Schmidt condensation.[1][2] This reaction involves the condensation of an enolizable ketone, in this case, cyclopentanone (B42830), with two equivalents of an aromatic aldehyde that lacks α-hydrogens, such as benzaldehyde (B42025).[2]

The reaction proceeds in a stepwise manner under basic conditions, typically using sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) as the catalyst.[2] The mechanism can be broken down into the following key stages:

-

Enolate Formation: A hydroxide ion deprotonates an α-hydrogen from cyclopentanone, creating a nucleophilic enolate ion.[2]

-

First Condensation: The enolate ion then attacks the electrophilic carbonyl carbon of a benzaldehyde molecule, forming a β-hydroxy ketone intermediate.[2]

-

First Dehydration: This intermediate readily undergoes dehydration to yield 2-benzylidenecyclopentanone (B176167), driven by the formation of a stable conjugated system.[2]

-

Second Enolate Formation: The resulting 2-benzylidenecyclopentanone still possesses a reactive α-hydrogen on the opposite side of the carbonyl group, which is deprotonated by the base to form a new enolate.[2]

-

Second Condensation and Dehydration: This enolate attacks a second molecule of benzaldehyde, and a subsequent dehydration step yields the final product, 2,5-dibenzylidenecyclopentanone.[2] The (E,E)-isomer is the thermodynamically favored product.[2]

Quantitative Data Summary

The yield and efficiency of the 2,5-dibenzylidenecyclopentanone synthesis are highly dependent on the reaction conditions. The following tables summarize key quantitative data.

Table 1: Physicochemical and Spectroscopic Data of 2,5-Dibenzylidenecyclopentanone

| Property | Value |

| Molecular Formula | C₁₉H₁₆O |

| Molecular Weight | 260.33 g/mol |

| Appearance | Yellow crystalline solid |

| Melting Point | 190.0-194.0 °C |

| ¹H NMR (CDCl₃, δ) | |

| CH₂ | 3.12 ppm (s, 4H) |

| C=CH | 7.19 ppm (m, 2H) |

| Aromatic H | 7.39-7.59 ppm (m, 10H) |

| IR (Nujol, cm⁻¹) | |

| C=O Stretch | ~1700 cm⁻¹[2] |

Table 2: Comparison of Reaction Conditions and Yields for the Synthesis of α,α'-bis-benzylidenecycloalkanones

| Cycloalkanone | Catalyst (mol%) | Conditions | Time | Yield (%) | Reference |

| Cyclopentanone | NaOH (100) | Solvent-free, grinding | 5 min | 99 | [3] |

| Cyclohexanone | NaOH (100) | Solvent-free, grinding | 5 min | 99 | [3] |

| Cyclohexanone | NaOH (20) | Solvent-free, grinding | 5 min | 98 | [3] |

| Cyclohexanone | KOH (20) | Solvent-free, grinding | 5 min | 85 | [3] |

| Cyclohexanone | NaOH (20) | Ethanol (B145695), rt, stirring | 24 h | 40 | [3] |

| Cyclohexanone | NaOH (20) | Ethanol, reflux | 8 h | 93 | [3] |

Experimental Protocols

This section provides a detailed methodology for the synthesis of 2,5-dibenzylidenecyclopentanone via a solvent-free Claisen-Schmidt condensation.

Materials:

-

Cyclopentanone

-

Benzaldehyde

-

Sodium Hydroxide (solid)

-

Ethanol (for recrystallization)

-

Mortar and pestle

-

Hirsch funnel and vacuum filtration apparatus

Procedure:

-

Reactant Preparation: In a mortar, combine cyclopentanone (10 mmol) and benzaldehyde (20 mmol).

-

Catalyst Addition and Grinding: Add solid sodium hydroxide (20 mol%) to the mixture.

-

Reaction: Grind the mixture vigorously with a pestle for approximately 5 minutes. The reaction is typically accompanied by a change in color and consistency as the product forms.

-

Isolation of Crude Product: After the reaction is complete, the solid product is isolated.

-

Purification by Recrystallization:

-

Transfer the crude product to a beaker.

-

Add a minimum volume of hot ethanol to dissolve the solid.

-

Allow the solution to cool slowly to room temperature, and then in an ice bath to facilitate crystallization.

-

Collect the purified crystals by vacuum filtration using a Hirsch funnel.

-

Wash the crystals with a small amount of cold ethanol.

-

Dry the crystals to obtain the final product.

-

-

Characterization: Determine the melting point and acquire ¹H NMR and IR spectra to confirm the identity and purity of the product.

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

References

- 1. Claisen-Schmidt Condensation [cs.gordon.edu]

- 2. 2,5-Dibenzylidenecyclopentanone | 895-80-7 | Benchchem [benchchem.com]

- 3. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]

The Claisen-Schmidt Condensation: A Comprehensive Technical Guide to the Synthesis of 2,5-Dibenzylidenecyclopentanone

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth exploration of the Claisen-Schmidt condensation for the synthesis of 2,5-dibenzylidenecyclopentanone, a molecule of significant interest in materials science and as a structural framework in medicinal chemistry. This guide details the underlying reaction mechanism, offers a comparative analysis of synthetic protocols, and presents key analytical data for the resulting compound.

Introduction

The Claisen-Schmidt condensation is a versatile and widely employed carbon-carbon bond-forming reaction in organic synthesis. It is a type of crossed aldol (B89426) condensation that occurs between a ketone possessing α-hydrogens and an aromatic aldehyde that lacks them.[1] This reaction is instrumental in the synthesis of α,β-unsaturated ketones, also known as chalcones and their analogues. 2,5-Dibenzylidenecyclopentanone (DBCP), with its extended π-conjugated system, serves as a valuable building block for photoactive materials and exhibits potential biological activities.[2] The synthesis of DBCP is a classic example of the Claisen-Schmidt reaction, typically proceeding under base-catalyzed conditions.[2]

Reaction Mechanism and Pathways

The synthesis of 2,5-dibenzylidenecyclopentanone from cyclopentanone (B42830) and two equivalents of benzaldehyde (B42025) is a two-fold Claisen-Schmidt condensation. The reaction is most commonly facilitated by a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in a protic solvent like ethanol (B145695).[2]

The reaction proceeds through the following key steps:

-

Enolate Formation: A hydroxide ion deprotonates the α-carbon of cyclopentanone, forming a nucleophilic enolate ion.

-

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of a benzaldehyde molecule.

-

Aldol Addition: This results in the formation of a β-hydroxy ketone intermediate (an aldol adduct).

-

Dehydration: The intermediate readily undergoes base-catalyzed dehydration to yield the more stable, conjugated α,β-unsaturated ketone, 2-benzylidenecyclopentanone.

-

Second Condensation: The process repeats on the other side of the cyclopentanone ring. A second α-hydrogen is abstracted to form a new enolate, which then attacks a second molecule of benzaldehyde.

-

Final Product Formation: Subsequent dehydration yields the final product, 2,5-dibenzylidenecyclopentanone.

Experimental Protocols and Quantitative Data

The synthesis of 2,5-dibenzylidenecyclopentanone can be achieved through various protocols, with notable differences in reaction conditions, catalysts, and yields. Both conventional solvent-based methods and more recent solvent-free approaches have been reported.

Base-Catalyzed Condensation in Ethanol

A common and effective method involves the use of a strong base in an alcoholic solvent.

Experimental Protocol:

-

Dissolve cyclopentanone and two molar equivalents of benzaldehyde in 95% ethanol.

-

Add an aqueous solution of sodium hydroxide (e.g., 10% or 40%) dropwise to the stirred mixture.[3][4]

-

Continue stirring at room temperature for a specified duration (e.g., 4 hours) until a precipitate forms.[3][4]

-

Cool the mixture in an ice bath to facilitate complete precipitation.[4]

-

Filter the resulting yellow precipitate and wash with cold water and dilute HCl (0.1 N).[3]

-

Dry the crude product. Recrystallization from hot ethanol can be performed for further purification.[3][4]

Solvent-Free Condensation

A more environmentally friendly and often higher-yielding approach is the solvent-free reaction.

Experimental Protocol:

-

Combine cyclopentanone (1 equivalent), benzaldehyde (2 equivalents), and solid sodium hydroxide (e.g., 20 mol%) in a mortar.[5][6]

-

Grind the mixture vigorously with a pestle for a short period (e.g., 5 minutes) at room temperature.[5][6]

-

The reaction mixture will typically solidify as the product forms.

-

Wash the solid product with cold water to remove the catalyst and any unreacted starting materials.

-

Filter and dry the product.

Comparative Data

The choice of reaction conditions significantly impacts the yield and purity of the final product. The following table summarizes key quantitative data from various reported syntheses.

| Parameter | Solvent-Based (Ethanol/NaOH) | Solvent-Free (Solid NaOH) | Reference |

| Molar Ratio (Cyclopentanone:Benzaldehyde) | 1:2 | 1:2 | [2],[5] |

| Catalyst | 40% aq. NaOH | Solid NaOH (20 mol%) | [3],[5] |

| Reaction Time | ~4 hours | 5 minutes | [3],[5] |

| Temperature | Room Temperature | Room Temperature | [3],[5] |

| Reported Yield | 75% | 96–98% | [3],[5] |

| Appearance | Yellow Crystalline Powder | Yellow Crystalline Powder | [2] |

| Melting Point (°C) | 192-198 | 196-198 | [2],[7] |

Physicochemical and Spectroscopic Characterization

The synthesized 2,5-dibenzylidenecyclopentanone can be characterized by its physical properties and various spectroscopic techniques.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₆O | [2] |

| Molecular Weight | 260.33 g/mol | [2] |

| CAS Number | 895-80-7 | [2] |

| Spectroscopic Data | Observed Values | Reference |

| ¹H NMR (CDCl₃, δ in ppm) | 3.12 (s, 4H, -CH₂CH₂-) | [2],[7] |

| IR (Nujol, cm⁻¹) | ~1700 (C=O stretching) | [2] |

Experimental and Analytical Workflow

The overall process from synthesis to characterization follows a logical sequence of steps to ensure the desired product is obtained with high purity and its identity is confirmed.

Conclusion

The Claisen-Schmidt condensation remains a highly efficient and practical method for the synthesis of 2,5-dibenzylidenecyclopentanone. The choice between traditional solvent-based protocols and modern solvent-free techniques allows for flexibility based on desired yield, reaction time, and green chemistry considerations. The solvent-free approach, in particular, offers significant advantages in terms of efficiency and environmental impact, achieving near-quantitative yields in a fraction of the time.[5][6] The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers and professionals in the fields of organic synthesis, materials science, and drug development to successfully synthesize and characterize this valuable compound.

References

- 1. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 2. 2,5-Dibenzylidenecyclopentanone | 895-80-7 | Benchchem [benchchem.com]

- 3. (E,E)-3-Methyl-2,5-bis(4-methylbenzylidene)cyclopentanone: synthesis, characterization, Hirshfeld surface analysis and antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Claisen-Schmidt Condensation [cs.gordon.edu]

- 5. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2,5-Dibenzylidenecyclopentanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2,5-Dibenzylidenecyclopentanone. The information presented herein is intended to support research, development, and quality control activities involving this compound. This document details experimental protocols for data acquisition and presents a thorough analysis of the spectral data, including signal assignments correlated with the molecular structure.

Molecular Structure and Atom Numbering

The structural formula of 2,5-Dibenzylidenecyclopentanone is presented below, with atoms numbered for unambiguous assignment of NMR signals. The molecule is symmetrical, which is reflected in the simplicity of its NMR spectra.

Caption: Molecular structure of 2,5-Dibenzylidenecyclopentanone with atom numbering.

¹H and ¹³C NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR spectral data for 2,5-Dibenzylidenecyclopentanone. The data has been compiled from various sources and is presented here for easy reference and comparison.[1]

Table 1: ¹H NMR Spectral Data of 2,5-Dibenzylidenecyclopentanone (400 MHz, DMSO-d₆) [1]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.73 - 7.42 | m | 10H | Phenyl protons |

| 7.50 | s | 2H | Alkene protons |

| 3.12 | s | 4H | CH₂ protons |

Table 2: ¹³C NMR Spectral Data of 2,5-Dibenzylidenecyclopentanone (100 MHz, DMSO-d₆) [1]

| Chemical Shift (δ, ppm) | Assignment |

| 195.83 | C=O |

| 138.75 | C (ipso) |

| 135.79 | C (alkene) |

| 133.02 | C (alkene) |

| 131.17 | CH (phenyl) |

| 130.04 | CH (phenyl) |

| 129.41 | CH (phenyl) |

| 26.52 | CH₂ |

Experimental Protocols

The acquisition of high-quality NMR spectra is fundamental for accurate structural elucidation and analysis. The following section outlines a standard experimental protocol for obtaining ¹H and ¹³C NMR spectra of 2,5-Dibenzylidenecyclopentanone.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of 2,5-Dibenzylidenecyclopentanone for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) and deuterated chloroform (B151607) (CDCl₃) are commonly used for this compound.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.

-

Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette during transfer to the NMR tube.

NMR Instrument Parameters

The following are typical instrument parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.

For ¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): 16-20 ppm.

-

Temperature: 298 K.

For ¹³C NMR:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).

-

Number of Scans: 1024 to 4096 scans, or more, depending on the concentration and desired signal-to-noise ratio.

-

Relaxation Delay (d1): 2-5 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): 200-240 ppm.

-

Temperature: 298 K.

Workflow for NMR Data Acquisition and Analysis

The general workflow for acquiring and analyzing NMR data is illustrated in the following diagram.

Caption: General workflow for NMR data acquisition, processing, and analysis.

This guide provides foundational NMR data and protocols for 2,5-Dibenzylidenecyclopentanone. For more advanced studies, such as two-dimensional NMR (COSY, HSQC, HMBC) or quantitative NMR (qNMR), further optimization of experimental parameters may be necessary.

References

FT-IR analysis of 2,5-Dibenzylidenecyclopentanone carbonyl stretch

An In-depth Technical Guide to the FT-IR Analysis of the Carbonyl Stretch in 2,5-Dibenzylidenecyclopentanone

Introduction

2,5-Dibenzylidenecyclopentanone, a cross-conjugated dienone, is a molecule of significant interest in organic chemistry and materials science due to its photochemical properties and as a precursor in various synthetic pathways.[1] Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful and non-destructive analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation.[2] A key diagnostic feature in the FT-IR spectrum of 2,5-Dibenzylidenecyclopentanone is the absorption band corresponding to the stretching vibration of its carbonyl group (C=O). This guide provides a detailed analysis of this specific vibrational mode, including the theoretical factors influencing its frequency, experimental data, and detailed protocols for spectral acquisition.

Theoretical Background: Factors Influencing Carbonyl Stretching Frequency

The position of the C=O stretching absorption band in an IR spectrum is highly sensitive to the molecular structure. For a typical saturated acyclic ketone, this band appears around 1715 cm⁻¹.[3][4] However, several factors can cause this frequency to shift:

-

Conjugation: When the carbonyl group is conjugated with a carbon-carbon double bond or an aromatic ring, the C=O stretching frequency is lowered.[3][5] This is due to the delocalization of π-electrons, which imparts more single-bond character to the carbonyl bond, thereby weakening it and reducing the energy required for the stretching vibration.[5][6] This effect typically results in a decrease of 20-40 cm⁻¹.[7]

-

Ring Strain: Incorporating a carbonyl group into a small ring (five members or fewer) increases the stretching frequency.[5][7] In a five-membered ring like cyclopentanone (B42830), the internal C-CO-C bond angle is approximately 108°, less than the ideal 120° for sp² hybridized carbon.[5] This strain leads to an increase in the s-character of the C=O bond, making it stronger and shorter, thus requiring more energy to stretch and shifting the absorption to a higher wavenumber (typically a 30-45 cm⁻¹ increase).[5][8]

-

Substituent Effects: Electron-withdrawing groups attached to the carbonyl carbon increase the bond's double-bond character and raise the stretching frequency.[6][7] Conversely, electron-donating groups tend to decrease the frequency.[6]

In 2,5-Dibenzylidenecyclopentanone, the carbonyl group is part of a five-membered ring and is also in conjugation with two benzylidene groups. Therefore, its C=O stretching frequency is determined by the interplay of two opposing effects: the increase due to ring strain and the decrease due to extensive conjugation.

Quantitative Data: Carbonyl Stretch of 2,5-Dibenzylidenecyclopentanone

The experimentally observed carbonyl stretching frequency for 2,5-Dibenzylidenecyclopentanone is consistently reported in a range that reflects the dominance of the conjugative effect over the ring strain effect.

| Observed C=O Frequency (cm⁻¹) | Sampling Method | Reference |

| ~1700 | Nujol Mull | [1][9] |

| 1692.62 | Not Specified | [10] |

| 1689 | KBr | [11] |

These values are significantly lower than that of a simple saturated cyclopentanone (approx. 1750 cm⁻¹), indicating that the extensive cross-conjugation with the two benzylidene groups is the dominant factor influencing the carbonyl bond character.[8]

Experimental Protocols for FT-IR Analysis

Accurate FT-IR analysis of a solid sample like 2,5-Dibenzylidenecyclopentanone requires proper sample preparation. The most common methods are Attenuated Total Reflectance (ATR), the KBr pellet method, and the Nujol mull technique.[12]

Attenuated Total Reflectance (ATR) Method

ATR is a popular technique that requires minimal sample preparation.[12]

-

Background Spectrum: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background spectrum of the empty, clean crystal to subtract atmospheric and instrumental interferences.[2]

-

Sample Application: Place a small amount of the powdered 2,5-Dibenzylidenecyclopentanone sample directly onto the ATR crystal, ensuring it completely covers the crystal surface.[2][12]

-

Apply Pressure: Use the pressure clamp to apply firm, even pressure to the sample. This ensures good contact between the sample and the crystal, which is crucial for obtaining a high-quality spectrum.[12]

-

Sample Measurement: Collect the sample spectrum. Typical settings include a resolution of 4 cm⁻¹ over a range of 4000-600 cm⁻¹, with 32 to 100 scans accumulated to improve the signal-to-noise ratio.[2]

-

Cleaning: After analysis, retract the pressure clamp, remove the sample, and clean the crystal surface thoroughly with a suitable solvent (e.g., ethanol (B145695) or isopropanol) and a soft, non-abrasive wipe.[2]

Potassium Bromide (KBr) Pellet Method

This transmission technique involves dispersing the sample in a matrix of dry, IR-transparent potassium bromide.[12][13]

-

Sample Preparation: Grind approximately 1-2 mg of 2,5-Dibenzylidenecyclopentanone with about 100-200 mg of oven-dried, spectroscopic-grade KBr using an agate mortar and pestle.[12][14] The mixture should be ground to a fine, homogenous powder to reduce light scattering.[15]

-

Pellet Formation: Transfer the powder mixture to a pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.[12]

-

Spectral Acquisition: Place the KBr pellet into the sample holder in the spectrometer's beam path.[14]

-

Analysis: Collect the spectrum using appropriate instrument settings, after first running a background scan with an empty sample holder.

Nujol Mull Method

In this method, the solid sample is ground into a fine paste (mull) with a mulling agent, typically mineral oil (Nujol).[15]

-

Mull Preparation: Grind 5-10 mg of the solid sample to a very fine powder in a mortar.[15] Add one or two drops of Nujol and continue grinding until a smooth, translucent paste is formed.[15]

-

Sample Mounting: Spread a thin film of the mull evenly between two KBr or NaCl salt plates.[15]

-

Analysis: Mount the plates in the spectrometer's sample holder and collect the spectrum. Remember that the Nujol itself has characteristic C-H absorption bands (~2920, ~1460, ~1375 cm⁻¹), which will be present in the spectrum and must be accounted for during interpretation.[15]

Visualization of Experimental Workflow

The logical flow of performing an FT-IR analysis on 2,5-Dibenzylidenecyclopentanone can be visualized as follows.

Caption: Workflow for FT-IR analysis of 2,5-Dibenzylidenecyclopentanone.

References

- 1. 2,5-Dibenzylidenecyclopentanone | 895-80-7 | Benchchem [benchchem.com]

- 2. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 3. chem.pg.edu.pl [chem.pg.edu.pl]

- 4. spcmc.ac.in [spcmc.ac.in]

- 5. Infrared Spectrometry [www2.chemistry.msu.edu]

- 6. m.youtube.com [m.youtube.com]

- 7. Question: Vibrational Frequency of Carbonyl Group - Effects and Suitable .. [askfilo.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. Solved Can someone help me assign peaks to this IR spectrum | Chegg.com [chegg.com]

- 11. chemrevlett.com [chemrevlett.com]

- 12. drawellanalytical.com [drawellanalytical.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. scribd.com [scribd.com]

- 15. eng.uc.edu [eng.uc.edu]

Unveiling the Electronic Soul of a Cross-Conjugated Ketone: A Technical Guide to the UV-Vis Absorption Spectrum of 2,5-Dibenzylidenecyclopentanone

For Immediate Release

This technical guide provides an in-depth analysis of the ultraviolet-visible (UV-Vis) absorption spectrum of 2,5-Dibenzylidenecyclopentanone, a cross-conjugated dienone with significant applications in organic synthesis and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the compound's electronic transitions, spectral properties, and a detailed experimental protocol for its analysis.

Core Concepts: Electronic Transitions and Spectral Characteristics

The UV-Vis absorption spectrum of 2,5-Dibenzylidenecyclopentanone is characterized by intense absorption bands in the ultraviolet-visible region, a direct consequence of its extensive π-conjugated system.[1] The electronic transitions responsible for this absorption are primarily of two types: n→π* and π→π*.

The electronic absorption and fluorescence spectra of the all-E configuration of 2,5-dibenzylidene-cyclopentanone have been studied in cyclohexane. The absorption spectrum has been assigned with the aid of INDO/S calculations. The key electronic transitions are identified as follows:

-

S1 (weak) : Assigned as an n → π* transition (A2 ← A1).

-

S2 (strong) : Assigned as a π → π* transition (B2 ← A1).

-

S3 (moderate) : Assigned as a π → π* transition (A1 ← A1).

Quantitative Spectral Data of Related Compounds

To illustrate the typical UV-Vis absorption characteristics of the dibenzylidene-cycloalkanone scaffold, the following table summarizes the spectral data for a related compound, (2E,4E)-2,4-Bis[4-(methylthio)benzylidene]cyclobutanone, in acetonitrile.

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |

| (2E,4E)-2,4-Bis[4-(methylthio)benzylidene]cyclobutanone | Acetonitrile | 402 | 39,000 |

Data extracted from a study on dibenzylidenecyclobutanones.

It is important to note that the substitution pattern on the benzylidene rings and the size of the cycloalkanone ring can influence the absorption maxima and molar absorptivity.

Experimental Protocol: UV-Vis Spectroscopic Analysis

The following protocol outlines a general procedure for obtaining the UV-Vis absorption spectrum of 2,5-Dibenzylidenecyclopentanone.

1. Materials and Instrumentation:

-

2,5-Dibenzylidenecyclopentanone

-

Spectroscopic grade solvent (e.g., cyclohexane, ethanol, acetonitrile)

-

Volumetric flasks (10 mL, 100 mL)

-

Pipettes

-

Quartz cuvettes (1 cm path length)

-

Dual-beam UV-Vis spectrophotometer

2. Preparation of Stock Solution:

-

Accurately weigh approximately 10 mg of 2,5-Dibenzylidenecyclopentanone.

-

Dissolve the weighed compound in 100 mL of the chosen spectroscopic grade solvent in a volumetric flask to create a stock solution.

-

Calculate the exact concentration of the stock solution in mol/L.

3. Preparation of Working Solutions:

-

Prepare a series of dilutions from the stock solution to obtain concentrations that will yield absorbance values within the optimal range of the spectrophotometer (typically 0.2 - 0.8). For example, dilute 1 mL, 2 mL, 5 mL, and 10 mL of the stock solution to 10 mL with the same solvent in separate volumetric flasks.

4. Spectrophotometric Measurement:

-

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes.

-

Set the desired wavelength range for scanning (e.g., 200 - 600 nm).

-

Fill a clean quartz cuvette with the spectroscopic grade solvent to be used as a blank.

-

Place the blank cuvette in the reference beam of the spectrophotometer and the sample cuvette with the same solvent in the sample beam and record a baseline correction.

-

Empty the sample cuvette and rinse it with a small amount of the most dilute working solution before filling it with the same solution.

-

Record the absorption spectrum.

-

Repeat the measurement for all the prepared working solutions, from the most dilute to the most concentrated.

5. Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax) from the spectra.

-

Using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity, b is the path length (1 cm), and c is the concentration, calculate the molar absorptivity (ε) at each λmax.

Workflow for UV-Vis Absorption Spectrum Acquisition

The following diagram illustrates the logical workflow for obtaining the UV-Vis absorption spectrum of 2,5-Dibenzylidenecyclopentanone.

References

Unveiling the Solid-State Architecture of 2,5-Dibenzylidenecyclopentanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the X-ray crystal structure of 2,5-Dibenzylidenecyclopentanone (DBCP), a molecule of interest in organic chemistry and materials science. This document details the crystallographic parameters of its known polymorphs, outlines the experimental protocols for its synthesis and crystallization, and provides a procedural overview for its structural determination by single-crystal X-ray diffraction.

Introduction

(2E,5E)-2,5-Dibenzylidenecyclopentanone is a cross-conjugated dienone that has garnered attention for its intriguing photophysical properties and potential applications in the development of photoactive materials.[1] The molecule's utility is intrinsically linked to its three-dimensional structure and the packing of its molecules in the solid state. X-ray crystallography has unequivocally established that DBCP predominantly exists as the (E,E)-isomer in its crystalline form.[2][3] Furthermore, detailed crystallographic analyses have revealed the existence of at least two polymorphic forms, the formation of which is dependent on the crystallization conditions.[4] Understanding the nuances of these crystalline structures is paramount for controlling the solid-state properties and, consequently, the functional behavior of this compound.

Crystallographic Data

2,5-Dibenzylidenecyclopentanone is known to crystallize in at least two polymorphic forms, designated as Polymorph I and Polymorph II. The crystallographic data for these forms are summarized below.

Table 1: Crystallographic Data for Polymorphs of 2,5-Dibenzylidenecyclopentanone

| Parameter | Polymorph I | Polymorph II |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | C222₁ | P2₁ |

| a (Å) | 11.803 (2) | 6.0983 (2) |

| b (Å) | 5.698 (4) | 14.9200 (7) |

| c (Å) | 20.872 (2) | 15.0740 (6) |

| α (°) | 90 | 90 |

| β (°) | 90 | 90.0 |

| γ (°) | 90 | 90 |

| Volume (ų) | 1403.6 | 1368.69 |

| Z | 4 | 2 |

| Calculated Density (g/cm³) | 1.233 | 1.261 |

| Radiation type | MoKα | MoKα |

| Wavelength (Å) | 0.71073 | 0.71073 |

| Temperature (K) | 296 | 100 |

Data for Polymorph I and II sourced from the Crystallography Open Database (COD) and a study by Naseer et al. (2015).[4]

Table 2: Selected Bond Lengths for 2,5-Dibenzylidenecyclopentanone (Polymorph II)

| Bond | Length (Å) |

| C1-O1 | 1.226 |

| C1-C2 | 1.481 |

| C1-C5 | 1.485 |

| C2-C3 | 1.498 |

| C2-C6 | 1.339 |

| C3-C4 | 1.535 |

| C4-C5 | 1.503 |

| C5-C13 | 1.337 |

| C6-C7 | 1.458 |

| C13-C14 | 1.459 |

Data extracted from the Crystallographic Information File (CIF) for Polymorph II.

Table 3: Selected Bond Angles for 2,5-Dibenzylidenecyclopentanone (Polymorph II)

| Atoms | Angle (°) |

| O1-C1-C2 | 126.9 |

| O1-C1-C5 | 126.8 |

| C2-C1-C5 | 106.3 |

| C1-C2-C3 | 109.9 |

| C1-C2-C6 | 120.9 |

| C3-C2-C6 | 129.2 |

| C2-C3-C4 | 106.2 |

| C3-C4-C5 | 106.1 |

| C1-C5-C4 | 110.0 |

| C1-C5-C13 | 120.6 |

| C4-C5-C13 | 129.4 |

| C2-C6-C7 | 128.7 |

| C5-C13-C14 | 128.6 |

Data extracted from the Crystallographic Information File (CIF) for Polymorph II.

The molecule in both polymorphs is generally non-planar, a key structural feature that influences crystal packing.[2] In Polymorph II, two conformational isomers co-exist within the crystal lattice.[4] The supramolecular assembly is stabilized by a network of C-H···O, C-H···π, and π-π stacking interactions.[4]

Experimental Protocols

Synthesis of 2,5-Dibenzylidenecyclopentanone

The classical synthesis of 2,5-Dibenzylidenecyclopentanone is achieved via a base-catalyzed Claisen-Schmidt condensation reaction between cyclopentanone (B42830) and two equivalents of benzaldehyde (B42025).[3]

Materials:

-

Cyclopentanone

-

Benzaldehyde

-

Sodium Hydroxide (B78521) (NaOH)

-

Ethanol (B145695) (95%)

-

Deionized Water

-

Glacial Acetic Acid

Procedure:

-

A solution of sodium hydroxide (2.5 g) in a mixture of water (25 mL) and ethanol (20 mL) is prepared in a flask and cooled to 20-25 °C in an ice bath.

-

Half of a freshly prepared mixture of benzaldehyde (5.3 g, 0.05 mol) and cyclopentanone (2.1 g, 0.025 mol) is added to the stirred sodium hydroxide solution.

-

The mixture is stirred at 20-25 °C for 15-30 minutes, during which a yellow precipitate forms.

-

The remaining aldehyde-ketone mixture is added, and the reaction is stirred for an additional 2-3 hours.

-

The reaction mixture is filtered, and the solid product is washed with cold water until the washings are neutral to litmus. A final wash with cold ethanol is performed.

-

The crude product is dried and then recrystallized from a suitable solvent to yield yellow crystals.

Crystallization of Polymorphs

The specific polymorphic form of 2,5-Dibenzylidenecyclopentanone obtained is dependent on the solvent system used for crystallization.

-

Polymorph I: Crystallization from a chloroform/methanol solvent mixture has been reported to yield the orthorhombic polymorph.[4]

-

Polymorph II: Slow evaporation of an ethanolic solution of the compound at room temperature yields the monoclinic polymorph.[4]

Single-Crystal X-ray Diffraction

A standard procedure for the determination of the crystal structure of a small molecule like 2,5-Dibenzylidenecyclopentanone is as follows:

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer, and X-ray diffraction data are collected, typically using MoKα radiation (λ = 0.71073 Å). Data are collected at a controlled temperature, often 100 K or 296 K, to minimize thermal vibrations. A series of diffraction images are recorded as the crystal is rotated.

-

Data Reduction: The collected images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualizations

The experimental workflow for determining the crystal structure of 2,5-Dibenzylidenecyclopentanone can be visualized as a series of sequential steps.

Caption: Experimental workflow for the crystal structure determination of 2,5-Dibenzylidenecyclopentanone.

Conclusion

This technical guide has provided a comprehensive overview of the X-ray crystal structure of 2,5-Dibenzylidenecyclopentanone. The existence of at least two polymorphs with distinct crystallographic parameters highlights the importance of controlled crystallization conditions. The detailed experimental protocols for synthesis and a general procedure for X-ray diffraction analysis offer a practical framework for researchers working with this compound. The structural data presented herein are fundamental for understanding the solid-state behavior of 2,5-Dibenzylidenecyclopentanone and for guiding the design of new materials with tailored properties.

References

An In-depth Technical Guide to 2,5-Dibenzylidenecyclopentanone: Properties, Synthesis, and Biological Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dibenzylidenecyclopentanone, a synthetic analog of curcumin (B1669340), is a compound of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and methods for evaluating its biological activity, with a focus on its potential as an anti-inflammatory and anticancer agent through the inhibition of the NF-κB signaling pathway.

Physical and Chemical Properties

2,5-Dibenzylidenecyclopentanone is a yellow crystalline solid.[1] Its core structure consists of a central cyclopentanone (B42830) ring flanked by two benzylidene groups, resulting in an extended π-conjugated system. This conjugation is responsible for its characteristic color and its electronic properties.

Table 1: Physical and Chemical Properties of 2,5-Dibenzylidenecyclopentanone

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₆O | [2] |

| Molecular Weight | 260.33 g/mol | [2] |

| Melting Point | 190.0 to 194.0 °C | |

| Boiling Point | 462.9 °C at 760 mmHg | [3] |

| Appearance | Light orange to yellow to green powder to crystal | |

| Purity (HPLC) | >98.0% |

Table 2: Spectroscopic Data for 2,5-Dibenzylidenecyclopentanone

| Spectroscopic Technique | Key Features and Wavenumbers/Shifts | Reference |

| Infrared (IR) Spectroscopy | Strong absorption band for the C=O group around 1700 cm⁻¹. Aromatic C-H stretching above 3000 cm⁻¹. | |

| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (in CDCl₃) | ~3.02 ppm (singlet, 4H, cyclopentanone ring), ~7.33 ppm (multiplet, 10H, aromatic protons), vinyl protons also present. | [4] |

| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Signals for carbonyl carbon, aromatic carbons, and aliphatic carbons of the cyclopentanone ring. | [5] |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Intense absorption bands in the UV-Vis region due to the extensive π-conjugated system. |

Experimental Protocols

Synthesis of 2,5-Dibenzylidenecyclopentanone via Claisen-Schmidt Condensation

The most common and efficient method for synthesizing 2,5-Dibenzylidenecyclopentanone is the Claisen-Schmidt condensation, which is a base-catalyzed crossed aldol (B89426) condensation.[6] This reaction involves the condensation of cyclopentanone with two equivalents of benzaldehyde (B42025).

Materials:

-

Cyclopentanone

-

Benzaldehyde

-

Ethanol (B145695) (95%)

-

Sodium Hydroxide (B78521) (NaOH) solution (10%)

-

Ice bath

-

Stirring apparatus

-

Filtration apparatus (Buchner funnel, filter paper)

Procedure:

-

In a round-bottom flask, dissolve 1.0 equivalent of cyclopentanone and 2.0 equivalents of benzaldehyde in an appropriate volume of 95% ethanol with stirring.

-

Slowly add a catalytic amount of 10% aqueous sodium hydroxide solution to the mixture.

-

Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by the formation of a yellow precipitate.

-

After the reaction is complete (typically after 30 minutes to a few hours), cool the mixture in an ice bath to maximize precipitation.

-

Collect the crude product by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with cold water to remove any remaining NaOH and then with a small amount of cold ethanol to remove unreacted starting materials.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol or ethyl acetate, to obtain pure, yellow crystals of 2,5-Dibenzylidenecyclopentanone.[7][8]

Experimental Workflow for Synthesis

Caption: Workflow for the synthesis of 2,5-Dibenzylidenecyclopentanone.

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Analysis: Record ¹H and ¹³C NMR spectra to confirm the structure of the compound. The characteristic peaks should correspond to the expected chemical shifts for the protons and carbons in the molecule.[4][5]

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr or prepare a mull by grinding the sample with Nujol.

-

Analysis: Record the IR spectrum and identify the characteristic absorption bands, particularly the strong carbonyl (C=O) stretch.[7]

Biological Activity and Evaluation

2,5-Dibenzylidenecyclopentanone, as a curcumin analog, is being investigated for its potential anti-inflammatory and anticancer properties.[9] A key mechanism of action for curcumin and its analogs is the inhibition of the transcription factor Nuclear Factor-kappa B (NF-κB).[1][10]

Inhibition of the NF-κB Signaling Pathway

The NF-κB signaling pathway plays a crucial role in inflammation, immunity, cell proliferation, and apoptosis.[11] Its aberrant activation is implicated in various cancers and inflammatory diseases. Curcumin analogs can inhibit this pathway at multiple levels.[12][13]

Signaling Pathway

Caption: The NF-κB signaling pathway and potential points of inhibition.

Experimental Protocol for Evaluating Anti-inflammatory and Anticancer Activity

Cell Viability and Cytotoxicity Assay (MTT Assay):

This assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability, proliferation, and cytotoxicity.[14][15]

Materials:

-

Cancer cell lines (e.g., human breast cancer, colon cancer)

-

Cell culture medium and supplements

-

96-well plates

-

2,5-Dibenzylidenecyclopentanone stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of 2,5-Dibenzylidenecyclopentanone for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and an untreated control.

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[16]

Experimental Workflow for MTT Assay

Caption: Workflow for the MTT cell viability and cytotoxicity assay.

NF-κB Inhibition Assays:

To specifically investigate the effect on the NF-κB pathway, the following assays can be performed:

-

NF-κB Reporter Gene Assay: Use cells that are stably or transiently transfected with a reporter plasmid containing NF-κB binding sites upstream of a luciferase or β-galactosidase gene. Measure the reporter gene activity after treatment with 2,5-Dibenzylidenecyclopentanone and stimulation with an NF-κB activator (e.g., TNF-α or LPS). A decrease in reporter activity indicates inhibition of the NF-κB pathway.[13]

-

Immunofluorescence for p65 Translocation: Treat cells with the compound and an NF-κB activator. Stain the cells with an antibody against the p65 subunit of NF-κB and a nuclear counterstain (e.g., DAPI). Analyze the subcellular localization of p65 using fluorescence microscopy. Inhibition of nuclear translocation of p65 from the cytoplasm to the nucleus indicates an inhibitory effect on the NF-κB pathway.[11]

-

Western Blot Analysis: Analyze the protein levels of key components of the NF-κB pathway, such as phosphorylated IκBα and total IκBα, to determine if the compound affects IκBα degradation.

Conclusion

2,5-Dibenzylidenecyclopentanone is a readily synthesized compound with well-defined physical and chemical properties. Its structural similarity to curcumin suggests significant potential as a therapeutic agent, particularly in the fields of oncology and inflammation. The experimental protocols outlined in this guide provide a framework for its synthesis, characterization, and the evaluation of its biological activity, with a specific focus on the inhibition of the NF-κB signaling pathway. Further research into its mechanism of action and in vivo efficacy is warranted to fully explore its therapeutic potential.

References

- 1. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. 2,5-Dibenzylidenecyclopentan-1-one | C19H16O | CID 98039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Solved spectra of 2,5-dibenzalcyclopentanone | Chegg.com [chegg.com]

- 5. chemrevlett.com [chemrevlett.com]

- 6. benchchem.com [benchchem.com]

- 7. 2,5-Dibenzylidenecyclopentanone | 895-80-7 | Benchchem [benchchem.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Apoptotic effect of dibenzylideneacetone on oral cancer cells via modulation of specificity protein 1 and Bax - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of NF-κB translocation by curcumin analogs induces G0/G1 arrest and downregulates thymidylate synthase in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. MTT assay protocol | Abcam [abcam.com]

- 15. merckmillipore.com [merckmillipore.com]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of 2,5-Dibenzylidenecyclopentanone Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,5-dibenzylidenecyclopentanone and its derivatives. These compounds, featuring a cross-conjugated dienone system, serve as versatile building blocks for more complex molecules and are investigated for various applications, including their potential as corrosion inhibitors and pharmacological agents.[1][2]

Synthesis: The Claisen-Schmidt Condensation

The primary method for synthesizing 2,5-dibenzylidenecyclopentanone and its derivatives is the Claisen-Schmidt condensation, a reliable base-catalyzed reaction.[1] This reaction involves the condensation of cyclopentanone (B42830) with two equivalents of an aromatic aldehyde (e.g., benzaldehyde (B42025) or a substituted benzaldehyde).[1] Since the aromatic aldehyde lacks α-hydrogens, it can only act as an electrophile, reacting with the enolate formed from cyclopentanone, which simplifies the product outcome.[3][4] The reaction proceeds in two sequential aldol (B89426) condensation steps, followed by dehydration to yield the stable, conjugated (E,E)-isomer.[5]

The versatility of this method allows for the creation of a diverse library of derivatives by simply using different substituted benzaldehydes.[1] This enables the tuning of the electronic and steric properties of the final compound.

General Synthetic Workflow

The synthesis follows a straightforward workflow, beginning with the base-catalyzed reaction of the starting materials, followed by isolation and purification of the product.

Caption: General workflow for the synthesis of 2,5-dibenzylidenecyclopentanone derivatives.

Detailed Experimental Protocol

This protocol provides a general method for the synthesis of 2,5-dibenzylidenecyclopentanone derivatives via Claisen-Schmidt condensation.

Materials:

-

Cyclopentanone

-

Substituted Benzaldehyde (2 equivalents)

-

Sodium Hydroxide (B78521) (NaOH)

-

Water

-

Mechanical Stirrer

-

Filtration apparatus

Procedure:

-

Prepare the Base Solution: In a flask, dissolve an appropriate amount of sodium hydroxide in a mixture of water and ethanol to create the catalytic solution.

-

Initial Mixture: In a separate reaction vessel equipped with a mechanical stirrer, dissolve 1 equivalent of cyclopentanone in ethanol.

-

Reaction Initiation: Cool the cyclopentanone solution in an ice bath. While stirring vigorously, slowly add the sodium hydroxide solution.

-

Aldehyde Addition: Continue stirring while adding 2 equivalents of the desired substituted benzaldehyde dropwise to the reaction mixture.[6]

-

Reaction Progression: Maintain the reaction at room temperature and continue stirring. The reaction progress can be monitored as the solution thickens and a precipitate forms.[6]

-

Product Isolation: Once the reaction is complete (typically indicated by the formation of a thick solid), isolate the crude product by vacuum filtration.

-

Washing: Wash the collected solid with cold ethanol or a mixture of ethanol and water to remove unreacted starting materials and catalyst.[6]

-

Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol or acetone, to yield the pure 2,5-dibenzylidenecyclopentanone derivative.[6]

Data Presentation: Synthesis of Derivatives

The following table summarizes the synthesis of several 2,5-dibenzylidenecyclopentanone derivatives, highlighting the effect of different substituents on the aromatic ring.

| Compound ID | Substituent on Benzaldehyde | Product Name | Yield (%) | Melting Point (°C) |

| 4a-1 | -H | 2,5-di((E)-benzylidene)cyclopentan-1-one | 36% | 267 |

| 4a-2 | p-CH₃ | 2,5-bis((E)-4-methylbenzylidene)cyclopentan-1-one | - | - |

| 4a-3 | p-Br | 2,5-bis((E)-4-bromobenzylidene)cyclopentan-1-one | - | - |

| 4a-4 | p-OCH₃ | 2,5-bis((E)-4-methoxybenzylidene)cyclopentan-1-one | - | - |

| 4a-5 | p-N(CH₃)₂ | 2,5-bis((E)-4-(dimethylamino)benzylidene)cyclopentan-1-one | - | - |

Data for compounds 4a-1 through 4a-5 sourced from a study on cyclopentanone-based chalcone (B49325) derivatives.[2][6] Yield and melting point data were not available for all derivatives in the cited sources.

Characterization of Derivatives

Structural elucidation and purity assessment of the synthesized compounds are performed using standard spectroscopic techniques. The cross-conjugated π-system is a key feature that influences the spectroscopic properties.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups. The most characteristic signal for these compounds is the strong absorption band corresponding to the carbonyl group (C=O) stretching vibration. This band typically appears in the region of 1695-1714 cm⁻¹.[1][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure.

-

¹H NMR: The spectra typically show signals for the aromatic protons on the benzylidene groups, a singlet for the vinylic protons (=CH), and a signal for the aliphatic protons of the cyclopentanone ring.

-

¹³C NMR: The spectra will show a characteristic signal for the carbonyl carbon, along with signals for the olefinic carbons and the carbons of the aromatic rings and the cyclopentanone ring.

X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure. Studies have confirmed that these compounds predominantly exist as the (E,E)-isomer in their crystalline form.[1][5] This geometry places the two benzylidene groups on opposite sides of the cyclopentanone ring.[1]

Summary of Spectroscopic Data

The table below presents typical spectroscopic data for the parent compound, 2,5-dibenzylidenecyclopentanone.

| Technique | Characteristic Signals |

| IR (cm⁻¹) | ~1700 (strong, C=O stretch)[1] |

| ¹H NMR (ppm) | Signals corresponding to aromatic protons, vinylic protons (=CH), and the CH₂ groups of the cyclopentanone ring.[8] |

| ¹³C NMR | Signals for the carbonyl carbon (C=O), sp² carbons of the double bonds and aromatic rings, and sp³ carbons of the cyclopentanone ring.[9] |

| MS (m/z) | Molecular ion peak corresponding to the calculated molecular weight (e.g., 260.3 g/mol for the parent compound).[1] |

Potential Applications and Structure-Activity Relationship

The structural features of 2,5-dibenzylidenecyclopentanone derivatives, particularly the extended π-system and the presence of heteroatoms in substituted variants, make them candidates for applications such as corrosion inhibition.[1] The mechanism often involves the adsorption of the molecule onto a metal surface, forming a protective film.[1]

Caption: Relationship between molecular structure and corrosion inhibition potential.

Additionally, in silico studies have evaluated these compounds for their pharmacokinetic properties and potential as pharmacological agents, with some derivatives showing significant binding affinities for enzymes like 11β-HSD1, suggesting therapeutic prospects.[2][10]

References

- 1. 2,5-Dibenzylidenecyclopentanone | 895-80-7 | Benchchem [benchchem.com]

- 2. chemrevlett.com [chemrevlett.com]

- 3. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 4. praxilabs.com [praxilabs.com]

- 5. researchgate.net [researchgate.net]

- 6. chemrevlett.com [chemrevlett.com]

- 7. mdpi.com [mdpi.com]

- 8. spectrabase.com [spectrabase.com]

- 9. 2,5-Dibenzylidenecyclopentan-1-one | C19H16O | CID 98039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. bio-conferences.org [bio-conferences.org]

A Technical Guide to the Photophysical Properties of 2,5-Dibenzylidenecyclopentanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dibenzylidenecyclopentanone (DBCP) is a cross-conjugated dienone with a significant role in organic synthesis and potential applications in materials science and medicinal chemistry.[1][2] This technical guide provides an in-depth analysis of the core photophysical properties of DBCP. It covers its synthesis, electronic absorption, and fluorescence characteristics, with a focus on the underlying principles governing its photophysical behavior. Detailed experimental protocols for its synthesis and spectroscopic characterization are provided, along with visualizations of key processes to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Introduction

2,5-Dibenzylidenecyclopentanone, a derivative of cyclopentanone (B42830), belongs to the class of diarylideneketones.[1] Its structure, featuring a conjugated system of two benzylidene groups attached to a cyclopentanone ring, gives rise to its distinct electronic and photophysical properties.[1][2] The compound and its derivatives are of interest for their versatile synthetic applications and have been investigated for their potential as photoactive materials.[1] Understanding the photophysical properties of DBCP is crucial for its application in fields where light-matter interactions are important.

Synthesis

The primary synthetic route to 2,5-Dibenzylidenecyclopentanone is a base-catalyzed aldol (B89426) condensation reaction between cyclopentanone and two equivalents of benzaldehyde (B42025).[2] This reaction is a cornerstone of carbon-carbon bond formation in organic chemistry.[1]

Experimental Protocol: Synthesis of 2,5-Dibenzylidenecyclopentanone

Materials:

-

Cyclopentanone

-

Benzaldehyde

-

Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

-

Ethanol (B145695) or Methanol

-

Distilled water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Buchner funnel and filter paper

-

Recrystallization apparatus

Procedure:

-

Dissolve a specific molar equivalent of sodium hydroxide in a minimal amount of water and add it to a solution of cyclopentanone in ethanol in a round-bottom flask.

-

Cool the mixture in an ice bath with continuous stirring.

-

Add two molar equivalents of benzaldehyde dropwise to the cooled mixture using a dropping funnel.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by the formation of a precipitate.

-

Once the reaction is complete, filter the solid product using a Buchner funnel and wash it with cold ethanol to remove any unreacted starting materials.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol or acetone, to obtain the final crystalline product.[3]

-

Dry the purified crystals in a desiccator.

References

Electrochemical Properties of 2,5-Dibenzylidenecyclopentanone: A Cyclic Voltammetry Analysis

An In-depth Technical Guide for Researchers and Drug Development Professionals

The cross-conjugated dienone 2,5-Dibenzylidenecyclopentanone (DBP) and its derivatives have garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities and intriguing photophysical properties. Understanding the electrochemical behavior of these compounds is crucial for elucidating their reaction mechanisms, predicting their biological redox activity, and designing novel derivatives with tailored electronic properties. Cyclic voltammetry (CV) stands out as a powerful and accessible technique for investigating the redox characteristics of DBP. This guide provides a comprehensive overview of the electrochemical properties of 2,5-Dibenzylidenecyclopentanone investigated by cyclic voltammetry, including detailed experimental protocols and a summary of key electrochemical data.

Core Principles of Cyclic Voltammetry in the Context of DBP

Cyclic voltammetry is an electrochemical technique where the potential of a working electrode is ramped linearly versus time.[1] After reaching a set potential, the ramp is inverted. This cycle can be repeated multiple times. The resulting plot of current versus potential, known as a cyclic voltammogram, provides valuable information about the thermodynamics and kinetics of the redox processes occurring at the electrode surface.[2]

For a compound like 2,5-Dibenzylidenecyclopentanone, the key events observed in a cyclic voltammogram are the reduction and oxidation peaks. The reduction process typically involves the transfer of electrons to the molecule's extensive π-conjugated system, forming a radical anion.[3] Conversely, the oxidation process involves the removal of electrons. The potentials at which these peaks occur (anodic peak potential, Epa, and cathodic peak potential, Epc) are characteristic of the analyte and provide insights into the energies of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[3]

Experimental Investigation of 2,5-Dibenzylidenecyclopentanone

The electrochemical behavior of 2,5-Dibenzylidenecyclopentanone and its substituted derivatives has been explored using cyclic voltammetry.[4] These studies reveal a clear dependence of the oxidation and reduction potentials on the nature and position of substituents on the benzylidene rings.[3][4]

Data Summary

The following table summarizes the key electrochemical data obtained for 2,5-Dibenzylidenecyclopentanone (referred to as 1a in the source) and some of its derivatives from cyclic voltammetry experiments.[4] The potentials are reported in millivolts (mV).

| Compound | Substituent | First Reduction Potential (Epc1, mV) | First Oxidation Potential (Epa1, mV) | Electrochemical Gap (ΔE, mV) |

| 1a | (Unsubstituted) | -1320 | 1480 | 2800 |

| 1b | 4-Me | -1380 | 1370 | 2750 |

| 1c | 4-OMe | -1430 | 1260 | 2690 |

| 1d | 4-NMe2 | -1580 | 780 | 2360 |

| 1e | 3,4-(OMe)2 | -1400 | 1040 | 2440 |

| 1f | 3,4,5-(OMe)3 | -1360 | 980 | 2340 |

| 1g | 4-Cl | -1240 | 1590 | 2830 |

Data sourced from a study by Bushmarinov et al. (2016).[4]

As evidenced by the data, electron-donating groups such as methoxy (B1213986) (-OMe) and dimethylamino (-NMe2) tend to lower the oxidation potential, making the molecule easier to oxidize.[3] Conversely, electron-withdrawing groups would be expected to make the compound easier to reduce. A linear correlation has been observed between the electrochemical gap (the difference between the first oxidation and reduction potentials) and the energy of the long-wavelength absorption maximum, which is a valuable tool for predicting the electronic properties of new derivatives.[3][4]

Experimental Protocol for Cyclic Voltammetry of 2,5-Dibenzylidenecyclopentanone

The following is a generalized experimental protocol for conducting cyclic voltammetry on 2,5-Dibenzylidenecyclopentanone, based on standard practices for organic compounds.[2][5][6]

1. Preparation of the Electrolyte Solution:

-

Prepare a 0.1 M solution of a suitable supporting electrolyte in an appropriate organic solvent. Commonly used electrolytes for organic electrochemistry include tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF6) or tetrabutylammonium perchlorate (B79767) (TBAP).[5]

-

Suitable solvents include acetonitrile (B52724) (MeCN) or dichloromethane (B109758) (DCM). The choice of solvent will depend on the solubility of the analyte and its stability within the potential window.

2. Preparation of the Analyte Solution:

-

Prepare a 1 mM solution of 2,5-Dibenzylidenecyclopentanone in the previously prepared electrolyte solution.

3. Electrochemical Cell Setup:

-

A standard three-electrode cell is used.[1]

-

Working Electrode: A glassy carbon electrode (GCE) is commonly used for organic compounds. Other options include platinum or gold electrodes.

-

Reference Electrode: A silver/silver chloride (Ag/AgCl) or a saturated calomel (B162337) electrode (SCE) is typically used.

-

Counter (Auxiliary) Electrode: A platinum wire or graphite (B72142) rod is a suitable counter electrode.

-

-

Ensure all electrodes are clean and polished before use to ensure reproducible results.[6]

4. Deaeration:

-

Before running the experiment, purge the analyte solution with an inert gas (e.g., argon or nitrogen) for at least 5-10 minutes to remove dissolved oxygen, which can interfere with the measurements.[5] Maintain an inert atmosphere over the solution during the experiment.

5. Cyclic Voltammetry Measurement:

-

Connect the electrodes to a potentiostat.[1]

-

Set the parameters for the cyclic voltammetry scan. A typical starting point would be:

-

Initial Potential: 0 V

-

Vertex Potential 1 (Upper Limit): A potential sufficiently positive to observe the oxidation of the compound (e.g., +2.0 V).

-

Vertex Potential 2 (Lower Limit): A potential sufficiently negative to observe the reduction of the compound (e.g., -2.0 V).

-

Scan Rate: Start with a scan rate of 100 mV/s. The scan rate can be varied to investigate the kinetics of the electron transfer process.[5]

-

-

Initiate the scan and record the cyclic voltammogram. It is recommended to run at least three consecutive cycles to ensure the stability of the redox processes.[5]

6. Data Analysis:

-

From the resulting voltammogram, determine the anodic peak potential (Epa), cathodic peak potential (Epc), anodic peak current (Ipa), and cathodic peak current (Ipc).

-

The half-wave potential (E1/2), which is an approximation of the standard redox potential, can be calculated as (Epa + Epc) / 2 for a reversible system.

Logical Workflow of a Cyclic Voltammetry Experiment

The following diagram illustrates the logical steps involved in performing a cyclic voltammetry experiment for the analysis of 2,5-Dibenzylidenecyclopentanone.

Caption: Workflow for Cyclic Voltammetry of 2,5-Dibenzylidenecyclopentanone.

Conclusion

Cyclic voltammetry is an indispensable tool for characterizing the electrochemical properties of 2,5-Dibenzylidenecyclopentanone and its analogs. The data obtained from these studies, particularly the oxidation and reduction potentials, provide fundamental insights into the electronic structure of these molecules. This information is critical for structure-activity relationship studies in drug development and for the rational design of new materials with specific redox properties. The experimental protocol outlined in this guide provides a solid foundation for researchers to conduct their own electrochemical investigations of this important class of compounds.

References

- 1. ossila.com [ossila.com]

- 2. static.igem.org [static.igem.org]

- 3. 2,5-Dibenzylidenecyclopentanone | 895-80-7 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

solubility of 2,5-Dibenzylidenecyclopentanone in common organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,5-Dibenzylidenecyclopentanone in common organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide offers a qualitative assessment based on structurally similar compounds, alongside detailed experimental protocols for determining solubility and a workflow for its synthesis.

Core Concepts: Solubility of 2,5-Dibenzylidenecyclopentanone

2,5-Dibenzylidenecyclopentanone, a yellow crystalline solid, is a member of the chalcone (B49325) family, characterized by two aromatic rings linked by an α,β-unsaturated ketone system. Its molecular structure, featuring a large nonpolar surface area due to the two benzylidene groups and a polar carbonyl group, dictates its solubility behavior. Generally, it is anticipated to be soluble in polar aprotic and some polar protic organic solvents, while exhibiting poor solubility in nonpolar solvents and water.

Qualitative Solubility Profile

| Solvent | Common Name | Type | Predicted Solubility | Rationale/Evidence |

| Chloroform | Chloroform | Polar Aprotic | Soluble | Chalcones and curcumin (B1669340), which are structurally related, show good solubility in chloroform.[1][2] |

| Dichloromethane (DCM) | Methylene chloride | Polar Aprotic | Soluble | Generally a good solvent for chalcones.[1][3] |

| Acetone | Acetone | Polar Aprotic | Soluble | A common solvent for both chalcone and curcumin.[2][3] |

| Tetrahydrofuran (THF) | THF | Polar Aprotic | Soluble | Mentioned as a solvent for photoisomerization studies of 2,5-Dibenzylidenecyclopentanone. |

| Ethanol (B145695) | Ethyl alcohol | Polar Protic | Soluble (especially when heated) | Frequently used for the recrystallization of 2,5-Dibenzylidenecyclopentanone, indicating good solubility at elevated temperatures. Chalcone and curcumin are also soluble in ethanol.[2][3] |

| Methanol | Methyl alcohol | Polar Protic | Moderately Soluble | Curcumin is soluble in methanol.[2] |

| Acetonitrile (B52724) | ACN | Polar Aprotic | Soluble (especially when heated) | Used for the recrystallization of 2,5-Dibenzylidenecyclopentanone. |

| Toluene | Toluene | Nonpolar | Sparingly Soluble to Insoluble | Mentioned as a solvent for photochemical studies, suggesting at least some solubility is required. |

| Water | Water | Polar Protic | Insoluble | As a largely nonpolar organic molecule, it is expected to have very low solubility in water.[3] |

Experimental Protocols

Determination of Qualitative Solubility

This protocol outlines a general procedure for determining the qualitative solubility of 2,5-Dibenzylidenecyclopentanone in a given solvent.

Materials:

-

2,5-Dibenzylidenecyclopentanone

-

A selection of organic solvents (e.g., ethanol, acetone, dichloromethane, toluene, etc.)

-

Small test tubes

-

Spatula

-

Vortex mixer (optional)

-

Water bath (for heating, if necessary)

Procedure:

-

Sample Preparation: Add approximately 10-20 mg of 2,5-Dibenzylidenecyclopentanone to a clean, dry test tube.

-

Solvent Addition: Add 1 mL of the chosen solvent to the test tube.

-

Mixing: Vigorously shake or vortex the test tube for 60 seconds to facilitate dissolution.

-

Observation: Observe the mixture.

-

Soluble: The solid completely dissolves, forming a clear solution.

-

Partially Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Heating (Optional): If the compound is insoluble or partially soluble at room temperature, gently heat the test tube in a water bath to observe if solubility increases with temperature. Note any changes upon heating and subsequent cooling to room temperature.

-

Record Keeping: Meticulously record the observations for each solvent tested.

Recrystallization Protocol for Purification

This protocol describes a general method for the purification of 2,5-Dibenzylidenecyclopentanone by recrystallization, a technique that relies on its differential solubility in a hot versus a cold solvent. Ethanol or acetonitrile are commonly used solvents.

Materials:

-

Crude 2,5-Dibenzylidenecyclopentanone

-

Recrystallization solvent (e.g., ethanol or acetonitrile)

-

Erlenmeyer flasks

-

Hot plate

-

Filter paper

-

Buchner funnel and filter flask

-

Ice bath

Procedure:

-

Dissolution: Place the crude 2,5-Dibenzylidenecyclopentanone in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and gently heat the mixture on a hot plate while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent.

-

Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. As the solution cools, the solubility of 2,5-Dibenzylidenecyclopentanone will decrease, leading to the formation of crystals.

-

Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.

-

Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

-

Drying: Dry the crystals thoroughly to remove any residual solvent.

Synthesis Workflow

The most common method for synthesizing 2,5-Dibenzylidenecyclopentanone is the Claisen-Schmidt condensation of cyclopentanone (B42830) with two equivalents of benzaldehyde (B42025) in the presence of a base catalyst, typically sodium hydroxide (B78521) or potassium hydroxide, in an alcoholic solvent.

Caption: Synthesis workflow for 2,5-Dibenzylidenecyclopentanone.

References

quantum chemical calculations for 2,5-Dibenzylidenecyclopentanone

An In-depth Technical Guide to Quantum Chemical Calculations for 2,5-Dibenzylidenecyclopentanone

Introduction

2,5-Dibenzylidenecyclopentanone (DBCP), a derivative of cyclopentanone (B42830), is a cross-conjugated dienone with significant applications in materials science and drug development.[1] Its extended π-conjugated system is responsible for its unique photophysical properties, making it a candidate for photoactive materials.[2][3] Quantum chemical calculations are indispensable for understanding the electronic structure, reactivity, and spectroscopic properties that underpin these applications. By providing a molecular-level understanding, these computational methods can predict molecular behavior and guide the design of novel derivatives with tailored functionalities.

This guide provides a technical overview of the quantum chemical calculations used to characterize 2,5-Dibenzylidenecyclopentanone, aimed at researchers, scientists, and professionals in drug development.

Computational Methodologies

The theoretical investigation of DBCP and its analogs primarily relies on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT). These methods offer a balance between computational cost and accuracy for medium-sized organic molecules.

Density Functional Theory (DFT)

DFT is a powerful computational method for determining the optimized ground-state geometries and electronic structures of molecules.[2] For DBCP and its derivatives, calculations are frequently performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a suitable basis set, such as 6-311++G(d,p).[4][5] This level of theory has proven effective in predicting molecular structures that align well with experimental data from X-ray crystallography.[2] A key output of DFT calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Frontier Molecular Orbitals (HOMO & LUMO)

The energies of the HOMO and LUMO and the gap between them (ΔE) are critical parameters for describing a molecule's chemical reactivity and kinetic stability.[2][6]

-

HOMO: The outermost orbital containing electrons. Its energy level correlates with the molecule's ability to donate electrons (nucleophilicity). Higher HOMO energy suggests a greater tendency for electron donation.[5]

-

LUMO: The innermost orbital without electrons. Its energy level relates to the ability to accept electrons (electrophilicity). A lower LUMO energy indicates a greater propensity for electron acceptance.[5]

-